molecular formula C18H14FN5O2S B2751702 3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1904367-43-6

3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2751702
CAS No.: 1904367-43-6
M. Wt: 383.4
InChI Key: VLZPCRKXSMLVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide" is a synthetic organic compound with potential applications in pharmaceutical research. The compound's unique chemical structure includes functional groups such as a fluorine atom, methoxy group, and thiophene ring, which can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide" involves multiple steps:

  • Starting Materials: : The preparation may begin with commercially available starting materials like 3-fluoro-4-methoxybenzoic acid and 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine.

  • Acylation Reaction: : The carboxylic acid group of 3-fluoro-4-methoxybenzoic acid is converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

  • Coupling Reaction: : The acid chloride is then coupled with the amino group of 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine under basic conditions, forming the final benzamide compound.

Industrial Production Methods

Industrial-scale production would require optimization of these steps for efficiency and yield. Factors such as reaction temperature, solvent choice, and purification methods (e.g., recrystallization, chromatography) would be crucial.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

  • Oxidation: : The methoxy group could be oxidized under strong oxidizing conditions, potentially forming a hydroxyl group.

  • Reduction: : The fluoro group could undergo nucleophilic substitution under reduction conditions, leading to defluorination.

  • Substitution: : The thiophene ring might participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Conditions such as catalytic hydrogenation or use of lithium aluminum hydride.

  • Substitution: : Conditions involving strong electrophiles like bromine or sulfuric acid.

Major Products

The major products would depend on the type of reaction but could include oxidized derivatives, defluorinated compounds, and substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, the compound could serve as a building block for the synthesis of more complex molecules, particularly those with pharmacological relevance.

Biology

In biological research, its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development studies.

Medicine

In medicine, its derivatives could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, it could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action would involve the compound's interaction with molecular targets, such as enzymes or receptors. The specific pathways could include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies would be necessary to elucidate these pathways fully.

Comparison with Similar Compounds

Comparison with Other Compounds

"3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide" can be compared to similar compounds like other fluorinated benzamides or triazolopyridazine derivatives. Its uniqueness lies in the specific arrangement of functional groups, which could impart distinct chemical and biological properties.

List of Similar Compounds

  • 3-fluoro-4-methoxybenzamide

  • 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

  • N-(benzyl)-substituted triazolopyridazine derivatives

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-26-15-4-2-11(8-13(15)19)18(25)20-9-17-22-21-16-5-3-14(23-24(16)17)12-6-7-27-10-12/h2-8,10H,9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZPCRKXSMLVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.